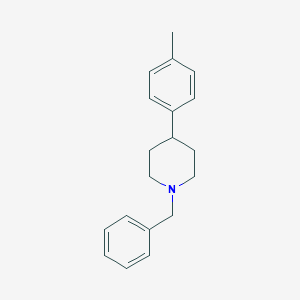

1-Benzyl-4-(4-methylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTGAWIELAGYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340330 | |

| Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-67-5 | |

| Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions and Derivative Formation

The chemical reactivity of 1-Benzyl-4-(4-methylphenyl)piperidine is centered around the piperidine (B6355638) nitrogen and the two aromatic rings. The nitrogen atom can act as a nucleophile and a base, participating in reactions such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. The benzyl (B1604629) group can be cleaved under certain conditions, for example, through catalytic hydrogenation, to yield the corresponding secondary amine, 4-(4-methylphenyl)piperidine (B1268173).

The aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions. For instance, nitration or halogenation could potentially occur on either the benzyl or the p-tolyl ring. The benzylic position is also susceptible to oxidation.

Furthermore, the core structure of this compound can serve as a scaffold for the synthesis of more complex molecules. The piperidine ring can be modified, or further functional groups can be introduced onto the aromatic rings to explore structure-activity relationships in medicinal chemistry research.

Computational and Theoretical Studies of 1 Benzyl 4 4 Methylphenyl Piperidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key parameters that govern a compound's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov One of its primary applications is geometry optimization, where the algorithm seeks the lowest energy conformation of a molecule, providing theoretical data on bond lengths, bond angles, and dihedral angles. researcher.life

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for an Analogue (M1BZP)

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|---|

| Bond Length | C-N (piperidine) | 1.46 Å | 1.47 Å |

| Bond Angle | C-N-C (piperidine) | 112.5° | 111.8° |

| Dihedral Angle | Phenyl-C-C-Piperidine | 65.4° | 68.2° |

Data derived from studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.neteurjchem.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.neteurjchem.com

For the analogue M1BZP , the HOMO and LUMO energies were calculated to understand its stability and reactivity. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Analysis of similar piperidine (B6355638) derivatives shows that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across other parts of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Piperidine Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| M1BZP | -5.87 | -0.26 | 5.61 |

| BCMTP | -6.21 | -2.03 | 4.18 |

M1BZP: 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov BCMTP: (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wisc.eduuba.ar It elucidates delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with these interactions, calculated using second-order perturbation theory, quantifies the strength of intramolecular charge transfer and hyperconjugative effects. researchgate.netuba.ar

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.govresearchgate.net It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. asianpubs.org MEP maps use a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

For the analogue M1BZP , the MEP map was generated to visualize its chemical reactivity and charge distribution. nih.gov In such molecules, negative potential is typically concentrated around electronegative atoms like nitrogen and any oxygen atoms if present. nih.gov Positive potential is generally found around hydrogen atoms, particularly those attached to the piperidine ring or benzyl (B1604629) groups. nih.govnih.gov This information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the nature of the transitions involved (e.g., π → π* or n → π*). mdpi.com

This computational approach allows for the theoretical validation of experimentally observed spectra and can provide insights into the electronic structure of compounds like 1-Benzyl-4-(4-methylphenyl)piperidine. The accuracy of TD-DFT predictions depends on the chosen functional and basis set, but it has been shown to correspond satisfactorily with experimental data for a wide range of organic molecules. mdpi.com

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological targets like proteins or enzymes. researchgate.netjapsr.in

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method helps identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and estimates the binding affinity. japsr.in

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

In studies involving analogues of this compound, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating interaction mechanisms. For instance, a synthesized analogue, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP), was investigated as a potential inhibitor of SARS-CoV-2 proteins through computational approaches. nih.govnih.gov The docking study revealed efficient interactions with the COVID-19 main protease, suggesting its potential as an antiviral agent. nih.govnih.gov The analysis of the binding mode often highlights key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stabilizing the ligand-protein complex. nih.gov

Similarly, as part of research into functionalized piperidines, novel compounds containing N-benzyl piperidine and N-aryl piperazine (B1678402) moieties were designed and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer's disease. bg.ac.rsresearchgate.net Preliminary docking studies for these analogues were performed to predict their binding manner within the active site of the acetylcholinesterase enzyme. researchgate.net Other research has applied docking to explore piperidine-conjugated compounds as potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR2), which is implicated in cancer. dntb.gov.ua These computational predictions are vital for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Piperidine Analogues

| Compound/Analogue | Target Protein | Predicted Binding Affinity (Example) | Key Interactions Noted |

|---|---|---|---|

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | - | Efficient interaction within the binding pocket. nih.gov |

| 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines | Acetylcholinesterase (AChE) | - | Predicted to bind in a similar manner to known inhibitors like donepezil. researchgate.net |

| Piperidine-conjugated dihydroquinazolinones | VEGFR2 | - | Hydrogen bonding with active site amino acid residues. dntb.gov.ua |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver Alcohol Dehydrogenase | -8.3 to -9.0 kcal/mol | - |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time. MD simulations provide a more realistic physiological model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

For classes of compounds similar to piperidine derivatives, MD simulations have been used to understand the interaction mechanisms with their targets at an atomic level. mdpi.com These simulations can calculate the binding free energy, which offers a more accurate estimation of binding affinity than docking scores alone. mdpi.com A key finding from such studies is that the stability of a ligand in the binding pocket is directly related to its biological activity. mdpi.com

MD simulations on piperazine derivatives have been used to confirm the stability of docking poses and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. In studies of inverse agonists targeting the estrogen-related receptor α (ERRα), MD simulations revealed that conformational changes in the protein, such as the movement of specific helices, are influenced by the binding of the ligand. mdpi.com These dynamic changes are critical for the compound's mechanism of action. mdpi.com The results help to identify key amino acid residues that are crucial for maintaining a stable interaction, providing valuable guidance for the design of new and more potent analogues. mdpi.com

Table 2: Insights from Molecular Dynamics Simulations of Related Compounds

| System Studied | Simulation Goal | Key Findings |

|---|---|---|

| ERRα Inverse Agonists | Determine binding mode and key residues. | Flexibility of protein helices (Helix3 and Helix11) is associated with agonist activity; identified key hydrophobic interactions. mdpi.com |

| 1-(4-chlorobenzhydryl) piperazine derivatives | Investigate binding stability. | Confirmed stability of the ligand-protein complex predicted by docking. researchgate.net |

| Bicyclo(aryl methyl)benzamides as GlyT1 Inhibitors | Validate docking results. | Provided insights into the dynamic stability and intermolecular interactions over time. mdpi.com |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of the piperidine ring is crucial, as it typically exists in a chair conformation, and the orientation of its substituents (axial or equatorial) can significantly impact its interaction with biological targets.

Computational methods, such as molecular mechanics calculations, are used to determine the conformational free energies of substituted piperidines. nih.gov For 4-substituted piperidines, including those with a phenyl group, the relative energies of conformers are often similar to those of analogous cyclohexane (B81311) structures. nih.gov These calculations can quantitatively predict the preference for a substituent to occupy the equatorial position to minimize steric hindrance. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can be employed to optimize the geometry of piperidine derivatives and analyze their structural parameters in detail. nih.gov For the analogue 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, analysis of the crystal structure and DFT calculations revealed specific torsion and dihedral angles, showing that the benzyl and mesityl rings are positioned acutely relative to the central piperidine ring. nih.gov Understanding the molecule's preferred conformations and the energy barriers between them—its conformational energy landscape—is essential for comprehending its reactivity and how it fits into a receptor's binding site. nih.gov

Table 3: Conformational Preferences in 4-Substituted Piperidines

| 4-Substituent (R) | Preferred Conformation | Computational Method |

|---|---|---|

| Phenyl | Equatorial | Molecular Mechanics (COSMIC force-field). nih.gov |

| Methyl | Equatorial | Molecular Mechanics (COSMIC force-field). nih.gov |

| Polar groups (F, OH, Br) | Axial form can be stabilized or favored upon protonation of the piperidine nitrogen. nih.gov | Molecular Mechanics (COSMIC force-field). nih.gov |

In Silico Prediction of Biological Activities and Molecular Targets

In the early stages of drug discovery, in silico prediction methods are used to forecast the likely biological activities and molecular targets of a compound based solely on its chemical structure. These approaches help prioritize compounds for synthesis and experimental testing.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Target prediction algorithms work on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. SwissTargetPrediction is a widely used web-based tool for this purpose. clinmedkaz.org It compares the 2D structure of a query molecule against a database of thousands of active compounds with known targets. clinmedkaz.org

For new piperidine derivatives, this tool has been used to identify the most probable protein targets. clinmedkaz.org The output typically provides a list of potential targets, categorized by protein class (e.g., enzymes, G protein-coupled receptors, ion channels), along with a probability score for each prediction. clinmedkaz.org This allows researchers to form hypotheses about the compound's mechanism of action and potential therapeutic applications, such as in oncology or for central nervous system diseases. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is another powerful online tool that predicts a wide range of biological activities for a given chemical structure. nih.govnih.gov The prediction is based on the structure-activity relationships derived from a large database of known biologically active substances. nih.gov The PASS algorithm calculates the probability of a compound being active (Pa) or inactive (Pi) for hundreds of pharmacological effects and mechanisms of action. nih.govnih.gov

Studies on new piperidine derivatives have utilized PASS to predict their potential pharmacological profiles. clinmedkaz.orgclinmedkaz.org Researchers typically select activities for further investigation where the Pa value is high (e.g., Pa ≥ 0.5), indicating a significant likelihood of that activity being present. clinmedkaz.org The predicted spectrum can include effects relevant to various medical fields, suggesting that piperidine derivatives may act as anticancer agents, local anesthetics, or antiarrhythmic agents, among other possibilities. clinmedkaz.org However, it is important to note that these in silico predictions are probabilistic and require experimental validation. nih.gov

Table 4: Sample PASS Prediction for a Hypothetical Piperidine Derivative

| Predicted Biological Activity | Pa (Probability to be Active) |

|---|---|

| Membrane permeability inhibitor | 0.785 |

| CYP2D6 inhibitor | 0.750 |

| Antineoplastic | 0.695 |

| Anxiolytic | 0.620 |

| Vasodilator | 0.588 |

| Anticonvulsant | 0.515 |

(Note: Data is illustrative and based on findings for new piperidine derivatives). clinmedkaz.org

Investigation of Biological Activities and Mechanistic Insights in Vitro and in Cellulo

Receptor Binding and Modulation Studies

The unique structural scaffold of 1-benzyl-4-(4-methylphenyl)piperidine, which combines a benzyl (B1604629) group attached to the piperidine (B6355638) nitrogen and a 4-methylphenyl (p-tolyl) group at the 4-position of the piperidine ring, suggests its potential to interact with a range of biological targets. Research into related compounds with similar structural motifs has provided a basis for understanding its likely receptor binding profile.

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma (σ) receptors, and derivatives of this structure have demonstrated significant affinity for both σ1 and σ2 subtypes. Studies on a variety of N-(1-benzylpiperidin-4-yl)arylacetamides have shown high affinity for the σ1 receptor, with binding affinities (Ki) often in the nanomolar range. While direct binding data for this compound is not extensively documented in publicly available literature, the structural similarities to potent sigma receptor ligands suggest a high likelihood of interaction.

In studies of related N-benzylpiperidine derivatives, substitution on the benzyl group has been shown to modulate affinity and selectivity. For instance, certain substitutions can either maintain or slightly decrease affinity for σ1 receptors while significantly increasing affinity for σ2 receptors. The affinity of aralkyl derivatives of 4-benzylpiperidine (B145979) for sigma subtypes can vary greatly, with σ2/σ1 selectivity ratios ranging from 0.1 to 9. Given these structure-activity relationships, it is plausible that this compound exhibits significant affinity for sigma receptors, although its precise affinity and selectivity profile would require direct experimental validation.

Table 1: Representative Sigma (σ) Receptor Binding Affinities of Related N-Benzylpiperidine Analogs

| Compound/Analog | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 1-Aralkyl-4-benzylpiperidine derivative 1 | 5.2 | 45.8 | 8.8 |

| 1-Aralkyl-4-benzylpiperidine derivative 2 | 12.5 | 1.3 | 0.1 |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.9 | 240 | 61.5 |

Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound. Data is not for the subject compound itself.

Arylpiperidine and arylpiperazine scaffolds are known to interact with various serotonin (5-HT) receptors. While specific data for this compound at 5-HT receptors is limited, the broader class of compounds has been investigated. For instance, certain aralkyl derivatives of 4-benzylpiperidine have shown a remarkable affinity for both sigma and 5-HT1A receptors, with Ki values in the nanomolar range. These compounds were generally selective against dopamine (B1211576) D2 receptors.

The N-benzylpiperidine structure is also a key feature in many compounds designed to interact with monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines have demonstrated that modifications to the N-benzyl group can significantly impact binding affinity for DAT. Specifically, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl ring was found to be beneficial for DAT binding.

Table 2: Representative Monoamine Transporter Binding Affinities of N-Benzylpiperidine Analogs

| Compound/Analog | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 4-[2-[bis(4-F-phenyl)methoxy]ethyl]-1-benzylpiperidine | 15.6 | 2650 | 8000 |

| 4-Benzylpiperidine Carboxamide Derivative 1 | 25.0 | 15.0 | 5.0 |

| 4-Benzylpiperidine Carboxamide Derivative 2 | 120.0 | 8.0 | 12.0 |

Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound. Data is not for the subject compound itself.

Enzyme Inhibition Profiling and Kinetic Studies

In addition to receptor interactions, the potential for this compound to inhibit key enzymes in the central nervous system has been an area of interest, drawing from research on structurally similar molecules.

The 1-benzylpiperidine moiety is a core structural element in several known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. For example, the highly potent and selective AChE inhibitor donepezil features this scaffold.

Research on various 1-benzylpiperidine derivatives has demonstrated a wide range of inhibitory activities. For some series of compounds, substitutions on the piperidine ring and the benzyl group have been shown to significantly influence potency and selectivity for AChE over BChE. While specific IC50 values for this compound are not well-documented, the presence of the N-benzylpiperidine core suggests that it may possess some level of cholinesterase inhibitory activity. The nature of the 4-substituent is known to be a critical determinant of this activity.

Table 3: Representative Cholinesterase Inhibition Data for 1-Benzylpiperidine Derivatives

| Compound/Analog | AChE IC50 (µM) | BuChE IC50 (µM) |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative | 0.00056 | >10 |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.39 | >10 |

Note: This table presents data for structurally distinct but related compounds to illustrate the potential for cholinesterase inhibition within this chemical class. Data is not for the subject compound itself.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. The N-benzylpiperidine scaffold has been incorporated into compounds designed as MAO inhibitors. For instance, studies on pyridazinobenzylpiperidine derivatives have shown that many of these compounds exhibit a higher inhibition of MAO-B than MAO-A.

Kinetic studies on some of these derivatives have indicated a competitive and reversible type of inhibition for MAO-B. The reversibility of MAO inhibition is a critical factor in the safety profile of such compounds. While direct experimental data on the MAO inhibitory properties and reversibility of this compound are not available, the structural motif suggests a potential for interaction with these enzymes, likely with some degree of selectivity for one isoform over the other. The specific substitution pattern on the aryl ring at the 4-position of the piperidine would be expected to influence the potency and selectivity of MAO inhibition.

Table 4: Representative Monoamine Oxidase (MAO) Inhibition Data for Benzylpiperidine-Containing Compounds

| Compound/Analog | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reversibility (MAO-B) |

| Pyridazinobenzylpiperidine Derivative 1 | 3.857 | 0.203 | Reversible |

| Pyridazinobenzylpiperidine Derivative 2 | >10 | 0.979 | Reversible |

Note: This table presents data for structurally related compounds to provide context for the potential activity of this compound. Data is not for the subject compound itself.

Carbonic Anhydrase (hCA I, II, IX, XII) Inhibition

Derivatives of the 1-benzylpiperidine scaffold have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. These enzymes, particularly the tumor-associated hCA IX and XII, are crucial for pH regulation in cancer cells and are considered important targets for anticancer drug development nih.govunifi.itresearchgate.net.

In a study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, a benzyl derivative demonstrated potent and selective inhibition of hCA XII. This compound, featuring a benzyl group, exhibited an inhibition constant (Kᵢ) of 2.7 nM against hCA XII. nih.gov It was found to be approximately 17-fold more selective for hCA XII compared to hCA I and 13-fold more selective compared to hCA II nih.gov. This highlights the role of the benzyl moiety in achieving isoform-selective inhibition. All compounds in this particular series were shown to inhibit hCA I, hCA II, hCA IX, and hCA XII at nanomolar concentrations nih.gov.

Further research on other scaffolds incorporating the benzylpiperidine motif showed varied results. For instance, in a series of 7-hydroxycoumarin derivatives linked to a piperazine (B1678402) ring, the compound bearing a benzyl group showed modest activity in the high micromolar range against both hCA IX (Kᵢ = 84.1 µM) and hCA XII (Kᵢ = 59.5 µM) unimi.it. Interestingly, the introduction of a methyl group at the 4-position of the aryl ring (a feature of this compound) led to a decrease in inhibitory activity against both hCA IX (Kᵢ = 83.2 µM) and hCA XII (Kᵢ = 56.0 µM) in that specific coumarin-based series unimi.it.

Table 1: Carbonic Anhydrase Inhibition by Benzylpiperidine-Related Compounds

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides (benzyl derivative) | hCA XII | 2.7 nM | ~17-fold vs hCA I, ~13-fold vs hCA II |

| 7-Hydroxycoumarin-piperazine (benzyl derivative) | hCA IX | 84.1 µM | N/A |

| 7-Hydroxycoumarin-piperazine (benzyl derivative) | hCA XII | 59.5 µM | N/A |

| 7-Hydroxycoumarin-piperazine (4-methylphenyl derivative) | hCA IX | 83.2 µM | N/A |

Other Enzyme Targets (e.g., Enoyl-[acyl-carrier-protein] reductase [NADH], BACE1, α-Amylase, α-Glucosidase)

The 1-benzylpiperidine scaffold has been explored as a potential inhibitor for a range of other significant enzyme targets.

Enoyl-[acyl-carrier-protein] reductase [NADH] (FabI): This enzyme is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for developing new antibacterial agents nih.govwikipedia.org. Research into inhibitors of Staphylococcus aureus FabI led to the identification of 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indoles, a scaffold that includes a piperidine ring, as potent inhibitors researchgate.net. This indicates the potential for piperidine-based structures to target this essential bacterial enzyme.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a primary target in the development of therapeutics for Alzheimer's disease, as it is involved in the production of β-amyloid peptides researchgate.net. Studies have shown that piperazine and benzylamine (B48309) fragments can be key to interacting with the BACE1 active site researchgate.net. In one study, an inhibitor incorporating an N-benzyl-2-oxopiperazinone moiety demonstrated potent BACE1 inhibitory activity with a Kᵢ value of 2 nM nih.gov. This underscores the importance of the N-benzyl group for high-affinity binding to BACE1.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes nih.govnih.gov. The goal is often to achieve strong inhibition of α-glucosidase with lower inhibition of α-amylase to minimize gastrointestinal side effects nih.gov. Various piperidine derivatives have been evaluated for this purpose. For example, a study on piperidine sulfonamide derivatives revealed their potential as α-glucosidase inhibitors, with some compounds showing excellent inhibitory activity researchgate.net.

Cellular Pathway Modulation and Functional Assays

Cell Cycle Regulation and Apoptosis Induction Mechanisms (e.g., p53/p21 pathway, HepG2 cells)

The potential of benzylpiperidine derivatives as anticancer agents has been investigated, particularly focusing on their ability to modulate cell cycle progression and induce apoptosis. Studies utilizing the human hepatocarcinoma cell line, HepG2, have provided significant insights.

A series of novel N-(piperidine-4-yl)benzamide derivatives were designed and evaluated for their antitumor activity nih.gov. One particularly potent compound from this series demonstrated significant biological activity against HepG2 cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.25 μM nih.govresearchgate.net. Further mechanistic studies using Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) nih.gov. Concurrently, it enhanced the expression of key tumor suppressor proteins p21 and p53, as well as Rb nih.gov.

Flow cytometry analysis confirmed that the compound induced cell-cycle arrest nih.gov. The upregulation of p53, a critical tumor suppressor that responds to cellular stress, and its downstream target p21, a cyclin-dependent kinase inhibitor, suggests that these piperidine derivatives can activate the p53/p21-dependent pathway nih.govresearchgate.netnih.gov. This activation ultimately leads to a halt in cell cycle progression, preventing cancer cell proliferation nih.gov.

Table 2: Effect of a Potent N-(piperidine-4-yl)benzamide Derivative on HepG2 Cells

| Parameter | Observation | Implied Mechanism |

|---|---|---|

| Cell Viability | IC₅₀ = 0.25 μM | Potent antiproliferative activity |

| Protein Expression | ↓ Cyclin B1, ↓ p-Rb | Inhibition of cell cycle progression |

| Protein Expression | ↑ p21, ↑ p53, ↑ Rb | Activation of tumor suppressor pathway |

| Cell Cycle Analysis | Cell cycle arrest | Induction of cell cycle checkpoints |

Antioxidant Activity Determination (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of piperidine-containing compounds has been evaluated using various assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay ugm.ac.idmdpi.com. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it ugm.ac.id.

Research has shown that the antioxidant activity of piperidine derivatives can be significantly influenced by the substituents on their aromatic rings. Specifically, the presence of electron-donating groups, such as methyl groups, on the phenyl ring has been associated with significant free radical scavenging activity scispace.com. This is directly relevant to the 4-methylphenyl moiety of this compound.

Antiviral Activity (e.g., Influenza H1N1 Hemagglutinin Fusion Inhibition, HCV Assembly)

The 1-benzylpiperidine scaffold has emerged as a promising framework for the development of antiviral agents against distinct viruses through different mechanisms of action.

Influenza H1N1 Hemagglutinin Fusion Inhibition: A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype researchgate.netnih.gov. Mechanistic studies have demonstrated that these compounds act as fusion inhibitors nih.gov. They target the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells, and specifically inhibit the low pH-induced, HA-mediated membrane fusion process researchgate.netnih.gov. This novel mechanism of action, involving binding to the HA fusion peptide, makes these compounds a promising class for anti-influenza drug development researchgate.netnih.gov.

Hepatitis C Virus (HCV) Assembly Inhibition: In the search for new anti-HCV therapeutics, a 4-aminopiperidine scaffold was discovered to be a potent inhibitor of the HCV life cycle nih.gov. Unlike many approved drugs that target viral replication, this chemotype specifically inhibits the later stages of viral assembly and release nih.govfigshare.com. Structure-activity relationship (SAR) studies led to the optimization of this scaffold, which included retaining a p-methylphenyl group to enhance activity nih.gov. The proposed mechanism involves the interruption of the trafficking or colocalization of HCV core proteins with cellular lipid droplets, a critical step for the assembly of new, infectious virus particles nih.gov.

CFTR Potentiation Studies and Mechanism of Action

Derivatives of 1-benzylpiperidine have been identified as novel co-potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, and potentiator drugs aim to restore the function of mutant CFTR channels at the cell surface nih.govnih.gov.

A specific class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds has been shown to act synergistically with existing CFTR potentiators, such as VX-770, to rescue the activity of certain minimal function CFTR mutants nih.govnih.gov. Structure-activity relationship studies were conducted to improve the potency of the initial hit compound. These studies involved synthesizing numerous analogues to probe the different parts of the molecule, including the N-benzyl substituent on the piperidine ring nih.govnih.gov.

This research established that strategic modifications to the benzyl group could significantly enhance potency. For example, an analogue with a 2,4,5-trifluorobenzyl substituent showed an approximately 17-fold improvement in potency for activating the N1303K-CFTR mutant, with an EC₅₀ value around 600 nM nih.govnih.gov. This demonstrates that the benzylpiperidine core is a key pharmacophore for this co-potentiator activity and that its interaction with the CFTR protein can be finely tuned through substitution on the benzyl ring nih.gov.

Structure Activity Relationships Sar of 1 Benzyl 4 4 Methylphenyl Piperidine Derivatives

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-benzyl-4-(4-methylphenyl)piperidine derivatives can be significantly modulated by the introduction of various substituents on both the N-benzyl and the 4-phenyl rings.

Substitutions on the N-benzyl group:

The N-benzyl moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this group can influence affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitutions on the aromatic ring of the benzyl (B1604629) group with a halogen resulted in a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors. This suggests that electronic and steric properties of the substituents on the benzyl ring can modulate selectivity between receptor subtypes. In other studies on 4-substituted piperidines, the nature of the N-aralkyl group has been shown to be critical for high affinity at sigma receptors.

Substitutions on the 4-(4-methylphenyl) group:

Alterations to the 4-arylpiperidine portion of the molecule also have a profound impact on biological activity. The methyl group on the phenyl ring is a key feature. In broader studies of 4-benzylpiperidine (B145979) derivatives, the nature of the substituent at the 4-position of the piperidine (B6355638) ring is a major determinant of activity and selectivity. For example, in the context of dopamine (B1211576) transporter (DAT) inhibitors, different aromatic substitutions on a 4-substituted piperidine core played a key role in selectivity over the serotonin transporter (SERT) acs.org. While direct modifications to the 4-methylphenyl group of the title compound are not extensively documented, it can be inferred that changes to the electronics and sterics of this ring would likely alter target binding.

The following table summarizes the general effects of substituents on related 1-benzylpiperidine scaffolds, which can be extrapolated to derivatives of this compound.

| Substitution Site | Substituent Type | General Effect on Potency/Selectivity | Target Examples |

| N-benzyl ring | Halogen | Increased selectivity for sigma-2 over sigma-1 receptors | Sigma receptors |

| N-benzyl ring | Various aralkyl groups | Modulates affinity for sigma-1 and sigma-2 receptors | Sigma receptors |

| 4-Aryl ring | Bulky moieties (para-position) | Substantial increase in activity | Acetylcholinesterase nih.gov |

| Piperidine Nitrogen | Basic character | Important for increased activity | Acetylcholinesterase nih.gov |

Identification of Pharmacophoric Features for Target Binding

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, the key pharmacophoric features can be inferred from studies on structurally related compounds.

Generally, the pharmacophore for 4-substituted-1-benzylpiperidines includes:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the binding pocket of the target protein. This feature is highlighted in studies of sigma receptor ligands where the piperidine nitrogen acts as a positive ionizable functionality unisi.it.

A hydrophobic region: The benzyl group serves as a key hydrophobic moiety that engages in van der Waals or hydrophobic interactions within the target's binding site unisi.it.

A second hydrophobic/aromatic feature: The 4-(4-methylphenyl) group provides another significant hydrophobic or aromatic interaction point. The orientation and substitution of this group are critical for affinity and selectivity. For instance, in serotonin and dopamine receptor ligands, the 4-benzoylpiperidine fragment is considered a crucial element for anchoring or orienting the ligand at the receptor nih.gov.

Computational studies on related piperidine derivatives have helped to refine these pharmacophore models, identifying the precise spatial relationships between these key features that are optimal for high-affinity binding.

Conformational Requirements for Optimized Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the N-benzyl and 4-(4-methylphenyl) groups, as dictated by the piperidine ring conformation, must be optimal to fit within the target's binding site.

The piperidine ring can exist in two primary chair conformations, with the 4-substituent in either an axial or equatorial position. For 4-phenylpiperidines, the equatorial conformation is generally favored to minimize steric hindrance. However, the energetic difference between the two conformers can be influenced by the nature of the substituents and their interactions with the target protein.

Correlation of Computational Data with Experimental SAR Trends

Computational modeling plays a vital role in understanding and predicting the SAR of this compound derivatives. Molecular docking and comparative molecular field analysis (CoMFA) are two powerful techniques used in this regard.

Molecular Docking: Docking studies can predict the binding mode of these derivatives within the active site of a target protein. For example, docking simulations of piperidine-based sigma receptor ligands have revealed crucial amino acid residues that interact with the compounds unisi.it. Such studies can explain why certain substituents enhance or diminish activity. For instance, a docking study could show that a bulky substituent on the benzyl ring either fits into a hydrophobic pocket, increasing affinity, or clashes with the protein backbone, reducing affinity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that can be used to correlate the 3D steric and electrostatic properties of a series of molecules with their biological activities. In a study of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, CoMFA revealed that the electrostatic properties of the substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma-1 receptors. This type of analysis can generate predictive models that guide the design of new, more potent, and selective derivatives.

The integration of computational data with experimental SAR trends provides a powerful platform for the rational design of novel this compound derivatives with optimized biological profiles. While direct experimental data for this specific scaffold remains to be fully explored, the principles derived from related compound series offer a solid foundation for future research.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Polypharmacology

While the 4-arylpiperidine core is well-established in targeting central nervous system (CNS) receptors, the future lies in exploring its potential against a broader array of biological targets and understanding its polypharmacological profile. nih.gov This involves moving beyond single-target paradigms to design molecules that modulate multiple targets for synergistic therapeutic effects, particularly in complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Novel Target Identification: Screening campaigns of in-house libraries containing piperidine-based compounds have proven fruitful in identifying new "hit compounds". nih.govrsc.org This approach can be systematically applied to uncover interactions between 1-benzyl-4-(4-methylphenyl)piperidine analogues and novel targets. For instance, derivatives of the related 4-benzylpiperidine (B145979) act as monoamine releasing agents with selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting potential applications in conditions requiring modulation of these systems. wikipedia.org Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can be used to predict the biological activity spectra of new piperidine (B6355638) derivatives, identifying potential effects on various enzymes, ion channels, and receptors before extensive preclinical studies. clinmedkaz.org

Polypharmacology by Design: The inherent ability of drug molecules to interact with multiple targets is a key challenge and opportunity in drug development. nih.gov For the this compound scaffold, a multi-target strategy could yield superior efficacy. For example, molecular hybridization, which combines pharmacophores from different ligands, has been used to develop aryl-piperidine derivatives that act as dual D₂ and 5-HT₂ₐ receptor antagonists for potential use as antipsychotics. nih.gov This rational design approach can be extended to other target combinations relevant to complex diseases. Research has also explored arylpiperazine derivatives (a related scaffold) as potent androgen receptor (AR) antagonists for prostate cancer, with some compounds also showing cytotoxic activities against AR-deficient cell lines, indicating a polypharmacological effect. nih.govmdpi.com

| Derivative Class | Investigated Targets | Potential Therapeutic Area |

| 4-Arylpiperidines | Serotonin Transporter (SERT) | CNS Disorders, Depression google.com |

| Benzylpiperidines | Dopamine/Norepinephrine Transporters, MAO-A/B | CNS Disorders wikipedia.org |

| Piperidine Hybrids | D₂ and 5-HT₂ₐ Receptors | Schizophrenia nih.gov |

| Arylpiperazines | Androgen Receptor (AR) | Prostate Cancer nih.govmdpi.com |

| Piperidine Analogues | Sigma-1 (S1R) and Sigma-2 (S2R) Receptors | CNS Disorders, Cancer nih.gov |

Development of Advanced Synthetic Methodologies for Focused Library Generation

To fully explore the structure-activity relationships (SAR) and polypharmacology of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. The focus is on creating focused libraries of analogues, where specific structural modifications can be systematically introduced to fine-tune biological activity. nih.gov

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques, including parallel solution-phase synthesis and flow technologies, are essential for rapidly generating large numbers of derivatives. nih.govnih.gov For instance, a platform combining computational library design with parallel synthesis and continuous flow hydrogenation has been successfully applied to produce a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov Such strategies allow for the efficient exploration of substitutions on both the benzyl (B1604629) and phenyl rings of the core scaffold, as well as modifications to the piperidine ring itself.

Novel Synthetic Routes: Developing novel synthetic routes can provide access to previously inaccessible chemical space. A general strategy for synthesizing N-(hetero)arylpiperidines using a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates has been reported, which is suitable for generating diverse piperidine libraries. acs.org Furthermore, methods for the kinetic resolution of piperidine intermediates can yield enantioenriched building blocks, which is critical as stereochemistry often plays a significant role in biological activity. nih.govacs.org The introduction of chiral centers into the piperidine ring has been shown to enhance biological activities and selectivity in various contexts. thieme-connect.com

| Synthetic Strategy | Advantages | Application to this compound |

| Parallel Synthesis | High-throughput generation of analogues for rapid SAR studies. nih.gov | Systematic modification of aromatic rings and piperidine core. |

| Flow Chemistry | Improved reaction control, safety, and scalability. nih.gov | Efficient hydrogenation and other key transformation steps. |

| Pyridine Ring-Opening/Closing | Access to diverse N-aryl piperidine derivatives. acs.org | Generation of analogues with varied N-substituents. |

| Asymmetric Synthesis | Production of single enantiomers to probe stereochemical effects on activity. acs.org | Investigation of chiral analogues for improved potency and selectivity. |

Integrated Computational and Experimental Approaches for Lead Optimization

The optimization of "hit" compounds into "lead" candidates is a resource-intensive process that can be significantly accelerated by integrating computational and experimental methods. nih.govscience.gov This synergy allows for a more rational, structure-based approach to drug design, reducing the number of compounds that need to be synthesized and tested. science.gov

Structure-Based and Ligand-Based Design: For targets with known three-dimensional structures, molecular docking and dynamic simulations can elucidate the binding modes of this compound analogues. rsc.org This information is invaluable for designing modifications that enhance binding affinity and selectivity. For example, computational studies on piperidine-based ligands for the Sigma-1 receptor (S1R) have helped identify crucial amino acid residues involved in binding, guiding further optimization. nih.govrsc.org When a target's structure is unknown, ligand-based approaches such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to guide the design of new, more potent analogues. nih.gov

Predictive Modeling and In Silico Screening: Computational tools are increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new chemical entities, helping to identify potential liabilities early in the drug discovery process. Furthermore, in silico screening of virtual libraries of this compound derivatives against various biological targets can prioritize compounds for synthesis. clinmedkaz.org The Free-Wilson (FW) formalism, which assumes that the potency changes associated with chemical modifications are additive, can be used to predict the potency of virtual analogues, guiding the selection of the most promising candidates for synthesis. nih.gov

| Computational Method | Application | Benefit |

| Molecular Docking | Predicts binding pose and affinity of ligands to a target protein. rsc.org | Guides structure-based design for improved potency. |

| Molecular Dynamics | Simulates the movement of a ligand-protein complex over time. rsc.org | Reveals key interactions and conformational changes. |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. nih.gov | Facilitates virtual screening and ligand-based design. |

| QSAR | Correlates chemical structure with biological activity. science.gov | Predicts the activity of unsynthesized compounds. |

| Free-Wilson Analysis | Predicts potency based on the additive contributions of substituents. nih.gov | Prioritizes analogue synthesis in lead optimization. |

Application of this compound and Its Analogues as Chemical Probes for Biological Systems

Beyond their therapeutic potential, well-characterized this compound analogues can serve as valuable chemical probes. These tools are essential for dissecting complex biological pathways and validating novel drug targets. A chemical probe is a small molecule with high potency and selectivity for a specific target, allowing researchers to study the target's function in cellular and in vivo models.

The development of such probes requires a deep understanding of the SAR of the scaffold. For instance, a highly potent and selective S1R agonist from a piperidine/piperazine (B1678402) library was identified and its binding mode was analyzed, providing a starting point for developing selective probes for this receptor. nih.govrsc.org Similarly, activity-based protein profiling (ABPP) utilizes chemical probes that react with specific enzyme classes to study their activity in complex biological samples. unisi.it Analogues of this compound could be functionalized to create irreversible or photo-affinity probes. By incorporating a reactive group or a fluorescent tag, these probes can be used to identify and visualize their target proteins within cells, helping to elucidate their biological roles and off-target effects. This approach is critical for target validation and for understanding the mechanisms that underlie the therapeutic effects and potential toxicities of this class of compounds.

Q & A

Basic: What are the common synthetic routes for 1-Benzyl-4-(4-methylphenyl)piperidine, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, benzyl chloride can react with piperidine derivatives under basic conditions to introduce the benzyl group at the 1-position . Optimization includes solvent selection (e.g., CHCl₃/MeOH for improved solubility ), temperature control to minimize side reactions, and catalytic agents (e.g., Pd/C for hydrogenation steps). Yield improvements (e.g., 50–57% in ) are achieved by adjusting stoichiometry and reaction time. Purity is verified via HPLC (retention time: 8.2–9.5 min) and elemental analysis (C, H, N ±0.3% deviation) .

Advanced: How can spectroscopic data discrepancies (e.g., NMR chemical shifts) be resolved for structurally similar piperidine derivatives?

Methodological Answer:

Discrepancies in NMR spectra (e.g., unexpected δH or δC values) require a combination of:

- 2D NMR techniques (HSQC, HMBC) to confirm connectivity .

- Computational modeling (DFT calculations) to predict shifts and compare with experimental data.

- Isotopic labeling (e.g., deuteration) to isolate signal overlaps.

For example, in , distinct δH values for hydroxylated derivatives (14–16) were validated via HMBC correlations between the benzyl group and piperidine ring . Contradictions in missing data (e.g., compound 16’s NMR in ) may necessitate re-synthesis under controlled conditions.

Basic: What in vitro assays are suitable for assessing the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase for neurological targets) .

- Receptor binding studies : Radioligand displacement assays (e.g., σ-receptors) with [³H]-ligands to determine Kᵢ values .

- Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity (e.g., cancer cell lines) .

Dose-response curves (0.1–100 µM) and positive controls (e.g., donepezil for enzyme inhibition) are critical for validation.

Advanced: How can researchers design mechanistic studies to resolve conflicting reports on this compound’s neuroprotective vs. pro-apoptotic effects?

Methodological Answer:

- Pathway-specific knockdowns : Use siRNA or CRISPR to silence targets (e.g., Bcl-2 for apoptosis) and observe phenotypic changes .

- Metabolomic profiling : LC-MS/MS to quantify downstream metabolites (e.g., caspase-3 activation markers).

- Dual-activity assays : Compare effects in primary neurons (neuroprotection) vs. glioblastoma cells (pro-apoptotic activity) under identical conditions. Contradictions may arise from cell-type-specific receptor expression .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (LD₅₀ data pending; assume acute toxicity).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced: How can computational methods predict the binding affinity of this compound to σ-1 receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with σ-1 receptor crystal structures (PDB: 5HK1). Focus on piperidine-benzyl interactions in the hydrophobic pocket .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Free-energy calculations : MM-PBSA/GBSA to estimate ΔG_bind. Validate with experimental Kᵢ values from radioligand assays .

Basic: How does structural modification at the 4-position (e.g., hydrazinyl vs. hydroxyl groups) alter reactivity?

Methodological Answer:

- Hydrazinyl group (): Participates in condensation reactions (e.g., with ketones to form hydrazones) and acts as a nucleophile in substitutions .

- Hydroxyl group : Enables etherification or esterification but requires protection (e.g., TBS) during synthesis .

Comparative TLC (Rf: 0.3 vs. 0.5 in EtOAc/hexane) and IR (N-H stretch at 3300 cm⁻¹ for hydrazinyl) distinguish reactivity .

Advanced: What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line HPLC monitoring (e.g., Agilent 1260 Infinity II) to track intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (e.g., pH, temperature) via response surface methodology.

- Crystallization control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal uniformity. ’s HPLC retention time (8.2–9.5 min) ensures <1% impurity .

Basic: What chromatographic methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV : C18 column, mobile phase: MeOH/H₂O (70:30), λ = 254 nm. LOD: 0.1 µg/mL .

- LC-MS/MS : ESI+ mode, MRM transition m/z 280 → 123 (CE: 25 eV). Validate with spiked plasma samples (recovery >90%) .

- Sample prep : Solid-phase extraction (C18 cartridges) to remove proteins .

Advanced: How can kinetic studies elucidate the mechanism of oxidation reactions involving the piperidine ring?

Methodological Answer:

- Stopped-flow spectroscopy : Monitor intermediate formation (e.g., nitroxide radicals) at millisecond resolution .

- Isotope effects : Compare k_H/k_D using deuterated analogs to identify rate-determining steps.

- DFT calculations : Map reaction coordinates (e.g., transition states during H abstraction) using Gaussian 16. ’s oxidation with KMnO₄ suggests a radical-mediated pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.